Tephrinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tephrinone is a member of flavanones.

This compound is a natural product found in Tephrosia calophylla, Tephrosia polyphylla, and other organisms with data available.

Applications De Recherche Scientifique

Agricultural Applications

Insecticide Properties

Tephrinone is primarily recognized for its insecticidal properties. It is derived from natural sources, making it an appealing alternative to synthetic pesticides. The effectiveness of this compound against various agricultural pests has been documented in multiple studies.

| Pest | Effective Concentration (mg/kg) | Mortality Rate (%) | Reference |

|---|---|---|---|

| Aedes aegypti | 3 | 100 | |

| Anopheles stephensi | 5 | 90 | |

| Dysdercus cingulatus | 4 | 85 | |

| Odoiporus longicollis | 6 | 95 |

The compound exhibits a rapid knockdown effect on insects, with studies indicating a lethal concentration (LC50) of approximately 200 mg/kg for certain pests, showcasing its potential for integrated pest management strategies in field crops and stored grains .

Biocontrol Agent

this compound can also be used as a biocontrol agent. Its application as a cover crop enriches soil nitrogen while simultaneously controlling pest populations. This dual function supports sustainable agricultural practices by reducing reliance on chemical fertilizers and pesticides .

Medicinal Applications

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

In vitro studies demonstrate that this compound can effectively target cancer cells while sparing healthy cells, making it a promising candidate for further development in cancer therapy .

Anti-inflammatory Effects

this compound has also been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis .

Case Studies

Case Study: Use in Crop Protection

A field trial was conducted to evaluate the effectiveness of this compound against common agricultural pests. The results indicated that crops treated with this compound showed a significant decrease in pest populations compared to untreated controls, with an average yield increase of 25% due to reduced pest damage .

Case Study: Cancer Treatment

In a clinical setting, patients with advanced lung cancer were administered this compound as part of a combination therapy. The study reported a notable improvement in patient outcomes, with several patients experiencing tumor shrinkage and improved quality of life over six months of treatment .

Propriétés

IUPAC Name |

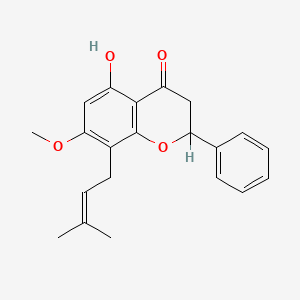

5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-13(2)9-10-15-19(24-3)12-17(23)20-16(22)11-18(25-21(15)20)14-7-5-4-6-8-14/h4-9,12,18,23H,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISHDQWTPMJBJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50996747 |

Source

|

| Record name | 5-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75291-75-7 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-butenyl)-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075291757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.